molecular formula C23H22N2O3S B11339007 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11339007
M. Wt: 406.5 g/mol
InChI Key: AFSPCGRDWQKZAX-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a phenyl ring and substituted with various functional groups, making it a versatile molecule for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings or the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Studies have shown that thienopyrimidines can exhibit anti-inflammatory, anticancer, and antimicrobial activities .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. This interaction can lead to various therapeutic effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H22N2O3S/c1-15-4-7-17(8-5-15)18-13-29-22-21(18)23(26)25(14-24-22)11-10-16-6-9-19(27-2)20(12-16)28-3/h4-9,12-14H,10-11H2,1-3H3

InChI Key

AFSPCGRDWQKZAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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